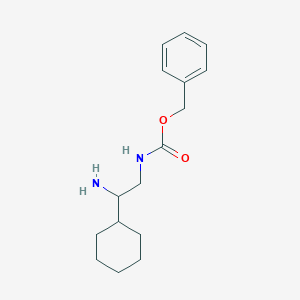

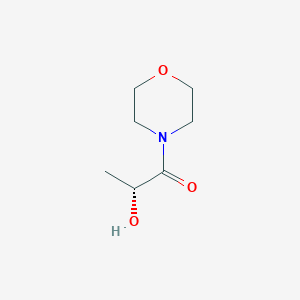

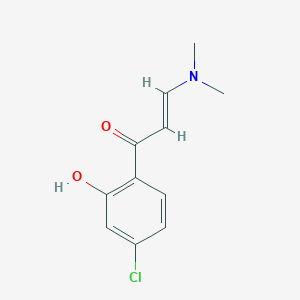

![molecular formula C6H11NO B3099231 2-Azaspiro[3.3]heptan-5-ol CAS No. 1352546-78-1](/img/structure/B3099231.png)

2-Azaspiro[3.3]heptan-5-ol

Übersicht

Beschreibung

2-Azaspiro[3.3]heptan-5-ol is a chemical compound with the molecular formula C6H11NO . It is a hydrochloride salt with a molecular weight of 149.62 .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptan-5-ol involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis

The InChI code for 2-Azaspiro[3.3]heptan-5-ol is 1S/C6H11NO.ClH/c8-5-1-2-6(5)3-7-4-6;/h5,7-8H,1-4H2;1H . This indicates the presence of a nitrogen atom and a hydroxyl group in the structure.Chemical Reactions Analysis

While specific chemical reactions involving 2-Azaspiro[3.3]heptan-5-ol are not mentioned in the search results, the compound’s synthesis involves reactions with 1,3-bis-electrophiles .Physical And Chemical Properties Analysis

2-Azaspiro[3.3]heptan-5-ol is a hydrochloride salt with a molecular weight of 149.62 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“2-Azaspiro[3.3]heptan-5-ol” is used in the synthesis of various chemical compounds. It serves as a key ingredient in the creation of complex molecular structures . Its unique structure allows it to act as a building block in the design of new drugs .

Medicinal Chemistry

In the field of medicinal chemistry, “2-Azaspiro[3.3]heptan-5-ol” has been used as a structural surrogate for 4-substituted piperidines . Piperidines are a class of organic compounds that are often used in the creation of pharmaceuticals, making “2-Azaspiro[3.3]heptan-5-ol” a valuable tool in drug design .

Oncology Research

“2-Azaspiro[3.3]heptan-5-ol” has been utilized in oncology research, specifically in the development of cancer treatments . Its unique properties allow it to be used in the synthesis of compounds that can target and inhibit the growth of cancer cells .

Industrial Scale Experiments

“2-Azaspiro[3.3]heptan-5-ol” has been used in industrial scale experiments . For example, a patent application describes a variation of a 100 g scale experiment in which the use of sonication in the deprotection step is replaced by refluxing in methanol .

Safety and Handling

The safety and handling of “2-Azaspiro[3.3]heptan-5-ol” is an important aspect of its application. It is typically stored at room temperature and is considered to have a moderate level of hazard . Proper safety measures, including the use of personal protective equipment and adherence to handling guidelines, are necessary when working with this compound .

Analytical Techniques

“2-Azaspiro[3.3]heptan-5-ol” is often used in analytical techniques such as liquid chromatography−mass spectroscopy (LC-MS) and NMR analytical techniques .

Wirkmechanismus

Target of Action

The primary targets of 2-Azaspiro[3It’s worth noting that this compound is a part of a family of sterically constrained amino acids . These compounds are known to be efficient and selective ligands for various biological targets , suggesting that 2-Azaspiro[3.3]heptan-5-ol may interact with a range of biological targets.

Mode of Action

The exact mode of action of 2-Azaspiro[3Sterically constrained compounds like 2-azaspiro[33]heptan-5-ol are known to interact with their targets through pre-organization of functional groups . This allows them to bind to their targets with high efficiency and selectivity .

Biochemical Pathways

The specific biochemical pathways affected by 2-Azaspiro[3Given its structural similarity to certain amino acids , it may influence pathways involving these molecules.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azaspiro[3Its hydrochloride form is known to be a liquid at room temperature , which could potentially influence its absorption and distribution.

Result of Action

The molecular and cellular effects of 2-Azaspiro[3As a member of the sterically constrained amino acids family , it may have pronounced biological activity .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Azaspiro[3It’s worth noting that the compound’s hydrochloride form is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

Eigenschaften

IUPAC Name |

2-azaspiro[3.3]heptan-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-1-2-6(5)3-7-4-6/h5,7-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMIMZFFLZQKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1O)CNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[3.3]heptan-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

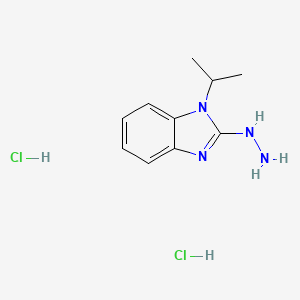

![5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3099210.png)

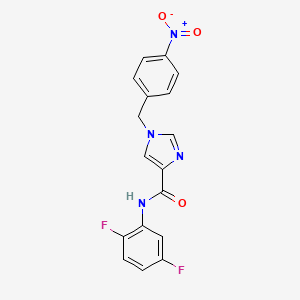

![3-[(Benzenesulfonyl)methyl]aniline](/img/structure/B3099246.png)

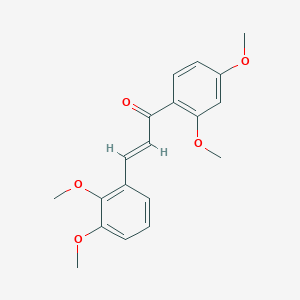

![tert-butyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B3099248.png)